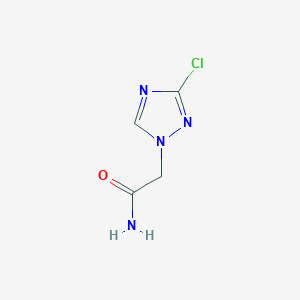
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide
概要
説明
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives.
準備方法
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, reaction time, and the use of catalysts .
化学反応の分析
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation and apoptosis pathways .
類似化合物との比較
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide can be compared with other triazole derivatives such as:
1,2,4-Triazole-3-thiol: Known for its antifungal and antibacterial properties.
1,2,4-Triazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1,2,4-Triazole-3-amine: Studied for its potential anticancer and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
生物活性
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. Its synthesis typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various drug-resistant bacterial strains. The mechanism of action primarily involves the inhibition of bacterial enzymes that are crucial for cell wall synthesis, thereby leading to bacterial cell death.
Anticancer Potential
In addition to its antimicrobial effects, this compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through various pathways, making it a candidate for further investigation in cancer therapy.
Comparison with Related Compounds
To understand the efficacy of this compound compared to other triazole derivatives, a comparison can be made with similar compounds:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 1,2,4-Triazole-3-thiol | Antifungal/Antibacterial | Effective against fungal infections |
| 1,2,4-Triazole-3-carboxylic acid | Antimicrobial | Used in pharmaceutical synthesis |
| 1,2,4-Triazole-3-amine | Anticancer/Antiviral | Exhibits potential against various cancer types |
The unique substitution pattern of this compound contributes to its distinct biological properties and makes it a valuable subject for ongoing research.
The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:
- Antimicrobial Activity : The compound inhibits enzymes essential for bacterial cell wall synthesis.
Case Studies and Research Findings
Recent studies have highlighted the potential of triazole derivatives in treating parasitic infections. For example:
- Anti-Trypanosomal Activity : A series of novel triazole compounds demonstrated significant growth inhibitory effects against Trypanosoma cruzi amastigotes with IC50 values ranging from 40 nM to 1.97 μM without toxicity towards host cells .
- In Vivo Studies : In animal models infected with T. cruzi, treatment with triazole derivatives resulted in a marked decrease in parasite levels and increased immune response indicators .
These findings underscore the therapeutic potential of triazole derivatives like this compound in combating both bacterial and parasitic infections.
特性
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSTTLAMJSNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















